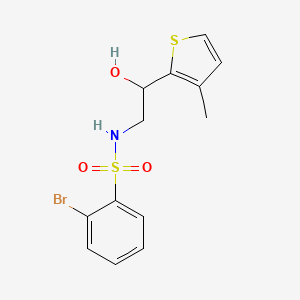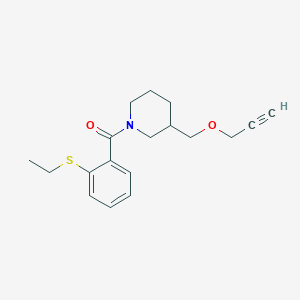
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide, also known as compound 1, is a novel small molecule that has been developed for various scientific research applications. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.
Applications De Recherche Scientifique
Enzyme Inhibition and Structure-Activity Relationship
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide and its derivatives have been investigated for their ability to inhibit the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme involved in the methylation of nicotinamide and related compounds, playing a significant role in the metabolism of vitamin B3. Inhibition of NNMT has been explored for therapeutic potential against metabolic and chronic diseases characterized by abnormal NNMT activity. Research shows that small molecule inhibitors of NNMT, through structure-activity relationships (SARs), provide insights into the design of drug-like inhibitors targeting this enzyme. Such inhibitors have been developed by screening various analogues, demonstrating a range of activities and highlighting essential chemical features for NNMT inhibition (Neelakantan et al., 2017).
Antiprotozoal Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antiprotozoal activity. Studies have shown that certain derivatives exhibit potent activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, two parasites responsible for causing significant human diseases. This research suggests that modifications to the furan and nicotinamide parts of the molecule can lead to compounds with significant biological activity, potentially contributing to new antiprotozoal therapies (Ismail et al., 2003).
Antimicrobial and Biological Activity
Another area of application for derivatives of this compound is in antimicrobial activity. Research into 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole derivatives has revealed some compounds with notable antimicrobial properties against various bacteria and fungal species. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of microbes (Patel & Shaikh, 2010).
Corrosion Inhibition
In the field of industrial chemistry, nicotinamide derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties. These studies demonstrate that such compounds can effectively inhibit corrosion on mild steel in acidic conditions, highlighting a practical application in protecting industrial materials and infrastructure (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-22-15-11(4-2-6-16-15)14(19)17-9-10-8-13(21-18-10)12-5-3-7-20-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHOACPSXIMJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

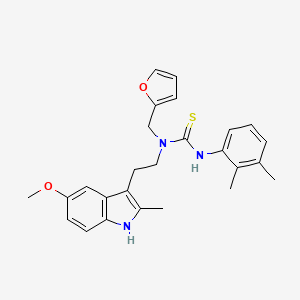
![1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2586628.png)
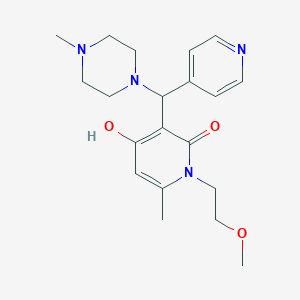
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2586631.png)
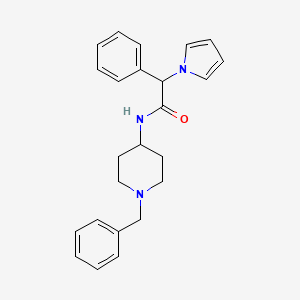
![2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2586634.png)
![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2586636.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)
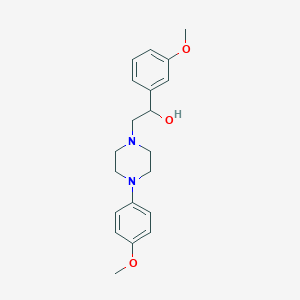
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)
![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride](/img/structure/B2586644.png)
![2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2586646.png)
